molecular formula C18H23NO B11846679 3-(3-Cyclohexylpropyl)quinolin-4(1h)-one CAS No. 5442-54-6

3-(3-Cyclohexylpropyl)quinolin-4(1h)-one

Cat. No.: B11846679
CAS No.: 5442-54-6
M. Wt: 269.4 g/mol
InChI Key: QBMDNJNOKKEASW-UHFFFAOYSA-N
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Description

3-(3-Cyclohexylpropyl)quinolin-4(1H)-one is a quinoline derivative known for its diverse chemical properties and potential applications in various fields. Quinoline derivatives are widely studied due to their biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclohexylpropyl)quinolin-4(1H)-one typically involves the functionalization of quinolin-4(1H)-one at the C-3 position. One common method is the transition metal-free C-3 functionalization, which has gained popularity due to its environmentally benign nature . This method involves the use of various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinolin-4(1H)-one .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrochemical C–H activation processes. These methods are advantageous as they avoid the use of stoichiometric oxidants and heavy metal catalysts, making them more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclohexylpropyl)quinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce quinoline derivatives to their corresponding amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.

Scientific Research Applications

3-(3-Cyclohexylpropyl)quinolin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Cyclohexylpropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Cyclohexylpropyl)quinolin-4(1H)-one include other quinoline derivatives such as:

Uniqueness

What sets this compound apart is its specific cyclohexylpropyl group at the C-3 position, which may confer unique chemical properties and biological activities compared to other quinoline derivatives.

Properties

CAS No.

5442-54-6

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

3-(3-cyclohexylpropyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H23NO/c20-18-15(10-6-9-14-7-2-1-3-8-14)13-19-17-12-5-4-11-16(17)18/h4-5,11-14H,1-3,6-10H2,(H,19,20)

InChI Key

QBMDNJNOKKEASW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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